molecular formula C22H28N2O4 B12214630 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B12214630
M. Wt: 384.5 g/mol
InChI Key: NUIUUWODTRAFGI-UHFFFAOYSA-N
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Description

1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[221]heptane-2,3-dione is a complex organic compound that features a unique combination of a piperazine ring, a methoxyphenyl group, and a bicyclic heptane structure

Preparation Methods

The synthesis of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the bicyclic heptane structure via a Diels-Alder reaction. The final step involves the introduction of the carbonyl group through an acylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with serotonin receptors, while the methoxyphenyl group may enhance its binding affinity. The bicyclic heptane structure provides stability and rigidity to the molecule, facilitating its interaction with the target sites.

Comparison with Similar Compounds

Similar compounds include:

    4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Shares a similar structure but lacks the dione functionality.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a piperazine ring and a methoxyphenyl group but differs in the bicyclic structure.

    Para-Methoxyphenylpiperazine (MeOPP): A simpler compound with a piperazine ring and a methoxyphenyl group, used as a stimulant.

The uniqueness of 1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

InChI

InChI=1S/C22H28N2O4/c1-20(2)21(3)9-10-22(20,18(26)17(21)25)19(27)24-13-11-23(12-14-24)15-5-7-16(28-4)8-6-15/h5-8H,9-14H2,1-4H3

InChI Key

NUIUUWODTRAFGI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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